Loride

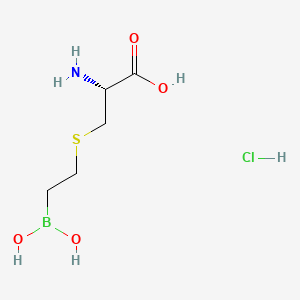

Description

Properties

CAS No. |

222638-67-7 |

|---|---|

Molecular Formula |

C5H13BClNO4S |

Molecular Weight |

229.49 g/mol |

IUPAC Name |

(2R)-2-azaniumyl-3-(2-boronoethylsulfanyl)propanoate;hydrochloride |

InChI |

InChI=1S/C5H12BNO4S.ClH/c7-4(5(8)9)3-12-2-1-6(10)11;/h4,10-11H,1-3,7H2,(H,8,9);1H/t4-;/m0./s1 |

InChI Key |

GHPYJLCQYMAXGG-WCCKRBBISA-N |

Isomeric SMILES |

B(CCSC[C@@H](C(=O)[O-])[NH3+])(O)O.Cl |

Canonical SMILES |

B(CCSCC(C(=O)[O-])[NH3+])(O)O.Cl |

Synonyms |

S-(2-boronoethyl)-L-cysteine, monohydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

Loperamide's Mechanism of Action on µ-Opioid Receptors: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Loperamide is a potent, peripherally selective µ-opioid receptor (MOR) agonist widely utilized for its antidiarrheal properties.[1][2][3] Its therapeutic efficacy stems from direct engagement with MORs in the myenteric plexus of the large intestine, leading to a reduction in gastrointestinal motility.[1][4][5] At recommended therapeutic doses, loperamide exhibits minimal central nervous system (CNS) effects due to its efficient removal from the brain by the P-glycoprotein (P-gp) efflux transporter.[6][7][8] However, at supratherapeutic concentrations, this efflux mechanism can be saturated, and significant off-target interactions, particularly with cardiac ion channels, can lead to severe toxicity.[9][10][11] This document provides an in-depth examination of loperamide's molecular interaction with µ-opioid receptors, the subsequent signaling cascades, the experimental methodologies used for its characterization, and the quantitative data defining its pharmacological profile.

Molecular Interaction and Receptor Selectivity

Loperamide is a synthetic phenylpiperidine derivative that functions as a high-affinity agonist at the µ-opioid receptor.[8] Its binding affinity is significantly higher for the µ-opioid receptor compared to the δ- (delta) and κ- (kappa) opioid receptors, establishing its selectivity.[12][13] This selective interaction is the foundation of its primary pharmacological effects.

Data Presentation: Opioid Receptor Binding Affinity

The binding affinity of loperamide to the three main opioid receptor subtypes is summarized below. The inhibition constant (Ki) represents the concentration of loperamide required to occupy 50% of the receptors; a lower Ki value indicates a higher binding affinity.

| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |

| Loperamide | 2 - 3 | 48 | 1156 |

Data compiled from multiple sources.[12][13]

Signal Transduction Pathways

The µ-opioid receptor is a classical G protein-coupled receptor (GPCR) that couples primarily to inhibitory G proteins of the Gi/o family.[14] The binding of loperamide induces a conformational change in the receptor, initiating a cascade of intracellular events.

-

G Protein Activation: Loperamide binding facilitates the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the α-subunit of the associated Gi/o protein.

-

Subunit Dissociation: The activated G protein dissociates into its Gαi/o and Gβγ subunits, which then modulate the activity of downstream effector proteins.

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[13]

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels. It activates G protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium efflux and membrane hyperpolarization. Simultaneously, it inhibits N-type voltage-gated calcium channels, reducing calcium influx.[4]

This signaling cascade culminates in reduced neuronal excitability and a decrease in the release of neurotransmitters such as acetylcholine and prostaglandins within the enteric nervous system.[5]

References

- 1. Loperamide - Wikipedia [en.wikipedia.org]

- 2. Proarrhythmic mechanisms of the common anti-diarrheal medication loperamide: revelations from the opioid abuse epidemic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modulation of gastrointestinal function by MuDelta, a mixed µ opioid receptor agonist/ µ opioid receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Loperamide Hydrochloride? [synapse.patsnap.com]

- 5. droracle.ai [droracle.ai]

- 6. Opioids and the Blood-Brain Barrier: A Dynamic Interaction with Consequences on Drug Disposition in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of HM30181, a P-glycoprotein inhibitor, on the pharmacokinetics and pharmacodynamics of loperamide in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Loperamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Loperamide cardiotoxicity: “A Brief Review” - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Loperamide Cardiac Toxicity: Pathophysiology, Presentation, and Management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Loperamide hydrochloride, mu opioid receptor agonist (CAS 34552-83-5) | Abcam [abcam.com]

- 13. Loperamide (ADL 2-1294), an opioid antihyperalgesic agent with peripheral selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

The Discovery and Synthesis of Loperamide: A Peripherally Selective Opioid for the Treatment of Diarrhea

A Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and mechanism of action of loperamide, a peripherally acting µ-opioid receptor agonist widely utilized for its potent antidiarrheal properties. Developed by Janssen Pharmaceutica in 1969, loperamide represents a significant achievement in rational drug design, effectively decoupling the gastrointestinal effects of opioids from their central nervous system activity. This document details the historical development, synthetic pathways, pharmacological profile, and key experimental methodologies that have defined our understanding of this essential medicine.

Discovery and Development Timeline

Loperamide was first synthesized in 1969 by Dr. Paul Janssen and his team at Janssen Pharmaceutica in Beerse, Belgium.[1] The primary objective was to create an opioid derivative with strong antidiarrheal efficacy but lacking the central opioid effects like euphoria and respiratory depression.[1] The compound, initially designated with the research code R-18553, was a product of a research program that had previously yielded discoveries such as diphenoxylate and fentanyl.[2][3] The first clinical reports on loperamide were published in 1973.[2] It was introduced for medical use in 1976 and received U.S. Food and Drug Administration (FDA) approval in December of that year.[1][2] Initially a prescription medication, its favorable safety profile led to its eventual availability as an over-the-counter (OTC) drug.[1]

| Milestone | Year | Description |

| First Synthesis | 1969 | Dr. Paul Janssen and his team at Janssen Pharmaceutica synthesize loperamide (R-18553).[1][2] |

| First Clinical Reports | 1973 | Initial clinical data on the efficacy and safety of loperamide are published.[2] |

| Placebo-Controlled Trial | 1972-1974 | A trial against a placebo was conducted, with the results published in 1977.[2] |

| Medical Introduction | 1976 | Loperamide becomes available for medical use.[1][2][4] |

| US FDA Approval | 1976 | The U.S. Food and Drug Administration approves Imodium (loperamide).[1][2] |

| OTC Availability | 1988 | Loperamide becomes available over-the-counter in the United States as Imodium A-D.[2] |

| WHO Essential Medicine | 2013 | Loperamide is added to the World Health Organization's Model List of Essential Medicines.[2] |

Physicochemical Properties of Loperamide

Loperamide is a synthetic phenylpiperidine derivative.[4] It is a highly lipophilic molecule, a characteristic that plays a role in its pharmacological profile.[4] Loperamide is typically manufactured and used as the hydrochloride salt.[2][5]

| Property | Value |

| IUPAC Name | 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide[6] |

| Molecular Formula | C₂₉H₃₃ClN₂O₂[7] |

| Molecular Weight | 477.0 g/mol [4] |

| Melting Point | 224 °C (main polymorph)[2] |

| CAS Number | 53179-11-6[7] |

Mechanism of Action and Signaling Pathway

Loperamide is a potent µ-opioid receptor agonist.[4][8] Its primary site of action is the myenteric plexus of the large intestine.[1][8] Unlike traditional opioids, loperamide's chemical structure and high first-pass metabolism limit its ability to cross the blood-brain barrier at therapeutic doses, thus preventing central nervous system effects.[1][5]

The binding of loperamide to µ-opioid receptors, which are G-protein coupled receptors (GPCRs) of the Gi/o family, initiates a downstream signaling cascade.[1] This activation leads to a decrease in the activity of the myenteric plexus, which in turn reduces the tone of the longitudinal and circular smooth muscles of the intestinal wall.[2][9] This has two main consequences:

-

Increased Intestinal Transit Time : The slowing of intestinal contractions allows for more time for water and electrolytes to be absorbed from the fecal matter.[2][8][10]

-

Reduced Secretions : Loperamide inhibits the release of acetylcholine and prostaglandins, which reduces the secretion of fluids into the intestinal lumen.[9][10]

Additionally, loperamide increases the tone of the anal sphincter, which helps to reduce incontinence and urgency.[10]

Caption: Loperamide's mechanism of action via the µ-opioid receptor.

Synthesis of Loperamide

A common synthetic route for loperamide involves the alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with N,N-dimethyl(3,3-diphenyltetrahydro-2-furylidene)ammonium bromide.[7]

Experimental Protocol: Synthesis of Loperamide

Step 1: Synthesis of 4-(4-chlorophenyl)-4-hydroxypiperidine

-

Grignard Reaction : React 1-benzylpiperidine-4-one with 4-chlorophenylmagnesium bromide in an appropriate solvent like tetrahydrofuran (THF).

-

Debenzylation : The resulting product, 1-benzyl-4-(4-chlorophenyl)-4-hydroxypiperidine, is debenzylated via hydrogenation using a palladium on carbon (Pd/C) catalyst.

Step 2: Synthesis of N,N-dimethyl(3,3-diphenyltetrahydro-2-furylidene)ammonium bromide

-

Lactone Formation : Diphenylacetic acid ethyl ester is reacted with ethylene oxide in the presence of sodium hydroxide to form 2,2-diphenylbutyrolactone.[7]

-

Ring Opening : The lactone ring is opened by reacting with hydrogen bromide in acetic acid, yielding 2,2-diphenyl-4-bromobutyric acid.[7]

-

Acid Chloride Formation : The carboxylic acid is converted to its acid chloride using thionyl chloride.[7]

-

Cyclization and Amination : The acid chloride is then treated with an aqueous solution of dimethylamine to form the desired N,N-dimethyl(3,3-diphenyltetrahydro-2-furylidene)ammonium bromide.[7]

Step 3: Final Alkylation

-

Reaction : A mixture of 4-(4-chlorophenyl)-4-hydroxypiperidine and sodium carbonate in a solvent such as 4-methyl-2-pentanone is heated to reflux with azeotropic removal of water using a Dean-Stark trap.[7]

-

Addition : After cooling, N,N-dimethyl(3,3-diphenyltetrahydro-2-furylidene)ammonium bromide is added to the reaction mixture.

-

Reflux : The mixture is heated to reflux and maintained overnight.[7]

-

Work-up and Purification : The solvent is removed under vacuum. The residue is diluted with water and extracted with a suitable organic solvent (e.g., chloroform). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography to yield loperamide.[7]

Caption: A simplified workflow for the chemical synthesis of loperamide.

Preclinical and Clinical Evaluation

The clinical development of loperamide involved numerous studies to establish its efficacy and safety.

Preclinical Model: Castor Oil-Induced Diarrhea in Rats

This model was instrumental in assessing the antidiarrheal efficacy of loperamide.[1]

-

Objective : To evaluate the ability of loperamide to inhibit diarrhea induced by castor oil.[1]

-

Methodology :

-

Animal Model : Wistar rats were used.[1]

-

Induction of Diarrhea : Diarrhea was induced by the oral administration of castor oil.[1]

-

Treatment : Loperamide was administered orally prior to the castor oil challenge.[1]

-

Parameters Measured : The primary endpoints were the onset of diarrhea, the number of diarrheic episodes, and the weight of fecal output over a specified time period.

-

-

Results : Loperamide demonstrated a dose-dependent inhibition of castor oil-induced diarrhea, significantly delaying the onset and reducing the severity of symptoms compared to control groups.

Clinical Trial: Double-Blind, Placebo-Controlled Study

Early clinical trials were crucial in confirming loperamide's efficacy in humans.

-

Objective : To compare the efficacy and safety of loperamide with a placebo in patients with chronic diarrhea.[11]

-

Methodology :

-

Study Design : A double-blind, crossover study was conducted.[11]

-

Patient Population : The study included patients with chronic diarrhea resulting from ileocolic disease or resection.[11]

-

Intervention : Patients received either loperamide or a placebo for a defined treatment period, followed by a washout period and then crossover to the other treatment.[11]

-

Parameters Measured : Key efficacy variables included stool frequency, stool weight, stool consistency, and carmine transit time.[11] Patient preference and side effects were also recorded.[11]

-

-

Key Findings :

| Parameter | Loperamide | Placebo | Statistical Significance |

| Median Daily Dose | 6 mg | - | - |

| Stool Frequency | Significantly decreased | - | p < 0.05 |

| Stool Weight | Significantly decreased | - | p < 0.05 |

| Stool Consistency | More solid | - | Significant improvement |

| Carmine Transit Time | Prolonged | - | p < 0.05 |

| Patient Preference | Consistently preferred | - | Significant preference |

This table summarizes the typical findings from such studies, as reported in the 1977 Gut publication.[11]

Structure-Activity Relationship (SAR) and Peripheral Selectivity

The development of loperamide is a prime example of rational drug design to achieve peripheral selectivity.[1] The key to its safety profile lies in its limited ability to penetrate the central nervous system.

References

- 1. benchchem.com [benchchem.com]

- 2. Loperamide - Wikipedia [en.wikipedia.org]

- 3. lifeai.io [lifeai.io]

- 4. Loperamide | C29H33ClN2O2 | CID 3955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Loperamide Hydrochloride | C29H34Cl2N2O2 | CID 71420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. LOPERAMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 7. Loperamide synthesis - chemicalbook [chemicalbook.com]

- 8. droracle.ai [droracle.ai]

- 9. What is the mechanism of Loperamide Hydrochloride? [synapse.patsnap.com]

- 10. Loperamide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 11. Double-blind placebo-controlled study of loperamide (Imodium) in chronic diarrhoea caused by ileocolic disease or resection - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetic and Metabolic Profile of Loperamide in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loperamide, a synthetic phenylpiperidine derivative, is a potent µ-opioid receptor agonist widely utilized for its antidiarrheal properties. Its therapeutic efficacy is primarily attributed to its local action on the gastrointestinal (GI) tract, where it reduces intestinal motility and fluid secretion. A key characteristic of loperamide is its limited central nervous system (CNS) penetration at therapeutic doses, largely due to being a substrate for the efflux transporter P-glycoprotein (P-gp) at the blood-brain barrier. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and metabolism of loperamide in various preclinical models, offering valuable data and detailed experimental protocols for researchers in drug development.

Pharmacokinetics of Loperamide in Preclinical Species

The pharmacokinetic profile of loperamide has been characterized in several preclinical species. Below is a summary of key PK parameters following oral and intravenous administration.

Table 1: Pharmacokinetic Parameters of Loperamide in Preclinical Models

| Species | Strain | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Oral Bioavailability (%) | Reference |

| Rat | Wistar | 1.0 | Oral | ~70 | 4 | Not Reported | 4.1 | ~70% | [1] |

| Rat | Not Specified | 0.15 | Oral | ED50 for castor oil-induced diarrhea | - | - | - | - | [1] |

| Mouse | Not Specified | 0.59 | SC | ED50 for inhibiting GI motility | - | - | - | - | [1] |

| Mouse | Not Specified | 0.35 | IP | ED50 for inhibiting GI motility | - | - | - | - | [1] |

| Dog | Beagle | 0.16 | Oral | Not Reported | Delayed | Lower than direct loperamide | Not Reported | Not Reported | [2] |

Note: Data is compiled from various sources and experimental conditions may differ.

Metabolism of Loperamide

Loperamide undergoes extensive first-pass metabolism in the liver, which contributes to its low systemic bioavailability.[3] The primary metabolic pathway is oxidative N-demethylation.

Key Metabolic Pathways

-

N-demethylation: This is the principal metabolic route, leading to the formation of N-desmethylloperamide. This reaction is primarily mediated by Cytochrome P450 (CYP) enzymes, with CYP3A4 and CYP2C8 playing the most significant roles. CYP2B6 and CYP2D6 are also involved to a lesser extent.

-

Other Pathways: Minor metabolic routes include N- and C-hydroxylation and the formation of a pyridinium metabolite.

The metabolic profile of loperamide is similar in human and rat liver microsomes.

Signaling Pathway of Loperamide in the Gut

Caption: Loperamide's signaling cascade in enteric neurons.

Experimental Protocols

Detailed methodologies for key in vivo and in vitro experiments are provided below.

In Vivo Pharmacokinetic Study

This protocol outlines a typical workflow for determining the pharmacokinetic profile of loperamide in a preclinical model.

Caption: A typical experimental workflow for a preclinical pharmacokinetic study.

In Vitro Metabolism Using Liver Microsomes

Objective: To determine the metabolic stability and identify the major metabolites of loperamide.

Materials:

-

Pooled liver microsomes (e.g., rat or human)

-

Loperamide stock solution (in DMSO or methanol)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Quenching solution (e.g., ice-cold acetonitrile)

-

LC-MS/MS system

Protocol:

-

Incubation Mixture Preparation: In a microcentrifuge tube, combine phosphate buffer, liver microsomes (final concentration typically 0.5-1 mg/mL), and loperamide (final concentration typically 1-10 µM).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Sample Processing: Centrifuge the samples to precipitate proteins.

-

Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent drug and identify metabolites.

Castor Oil-Induced Diarrhea Model

Objective: To evaluate the antidiarrheal efficacy of loperamide.

Animal Model: Wistar rats or Swiss albino mice.

Protocol:

-

Animal Preparation: Fast the animals for 18-24 hours with free access to water.

-

Grouping: Divide the animals into control, standard (loperamide), and test groups.

-

Dosing: Administer the vehicle (e.g., 0.5% carboxymethyl cellulose), loperamide (e.g., 3-5 mg/kg, p.o.), or the test compound orally.

-

Diarrhea Induction: One hour after dosing, administer castor oil (e.g., 1-2 mL/rat or 0.5 mL/mouse, p.o.) to all animals except the normal control group.[4]

-

Observation: Place each animal in an individual cage lined with absorbent paper and observe for 4-6 hours.

-

Parameters Measured:

-

Time to the first diarrheic stool.

-

Total number of diarrheic and total fecal droppings.

-

Total weight of feces.

-

Charcoal Meal Intestinal Transit Model

Objective: To assess the effect of loperamide on gastrointestinal motility.

Animal Model: Mice or rats.

Protocol:

-

Animal Preparation: Fast the animals overnight with free access to water.

-

Dosing: Administer the vehicle, loperamide (e.g., 5 mg/kg, p.o.), or the test compound orally.

-

Charcoal Meal Administration: 30-60 minutes after drug administration, orally administer a charcoal meal (e.g., 10% charcoal in 5% gum acacia, 1 mL/rat or 0.5 mL/mouse).[4]

-

Euthanasia: After a set time (e.g., 30-60 minutes), humanely euthanize the animals.

-

Measurement:

-

Dissect the small intestine from the pylorus to the cecum.

-

Measure the total length of the intestine.

-

Measure the distance traveled by the charcoal meal.

-

Calculate the percentage of intestinal transit.

-

Analytical Methodology: LC-MS/MS for Loperamide Quantification

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically employed for the quantification of loperamide and its major metabolite, N-desmethylloperamide, in plasma samples.[5][6]

Table 2: Typical LC-MS/MS Parameters for Loperamide Analysis

| Parameter | Typical Conditions |

| LC Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with a mixture of acetonitrile and water containing a modifier like formic acid.[7] |

| Flow Rate | 0.2-0.5 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Mass Transitions (MRM) | Loperamide: e.g., m/z 477.3 → 266.2N-desmethylloperamide: e.g., m/z 463.3 → 252.2Internal Standard (e.g., Loperamide-d6): e.g., m/z 483.3 → 272.2 |

Sample Preparation

Protein precipitation is a common and straightforward method for extracting loperamide from plasma. Alternatively, solid-phase extraction (SPE) can be used for cleaner samples.[5]

Conclusion

This technical guide provides a comprehensive summary of the pharmacokinetics and metabolism of loperamide in key preclinical models. The tabulated data, detailed experimental protocols, and visualizations offer a valuable resource for researchers and scientists involved in drug development. Understanding the ADME properties of loperamide is crucial for the design and interpretation of non-clinical studies and for predicting its behavior in humans. The methodologies described herein can be adapted for the evaluation of new chemical entities with similar pharmacological profiles.

References

- 1. pdf.hres.ca [pdf.hres.ca]

- 2. Gastrointestinal distribution of the prodrug loperamide oxide and its active drug loperamide in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Loperamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Anti-diarrhoeal activity of a polyherbal formulation in rats and elucidation of its cellular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. LC-MS determination and bioavailability study of loperamide hydrochloride after oral administration of loperamide capsule in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Loperamide's Effects on the Myenteric Plexus: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loperamide, a peripherally acting μ-opioid receptor agonist, is a widely utilized antidiarrheal agent. Its primary therapeutic effect stems from its potent inhibitory actions on the myenteric plexus, the major neural network controlling gastrointestinal motility. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying loperamide's effects on the myenteric plexus. It details the drug's interaction with opioid receptors, its influence on neurotransmitter release and neuronal excitability, and its impact on ion channel function. This document synthesizes quantitative data from key studies, outlines detailed experimental protocols for investigating these effects, and presents visual representations of the core signaling pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Core Mechanism of Action: μ-Opioid Receptor Agonism

Loperamide exerts its primary effects by acting as a potent agonist at μ-opioid receptors located on myenteric neurons.[1][2][3][4] These receptors are integral to the modulation of gastrointestinal function. The binding of loperamide to these receptors initiates a cascade of intracellular events that ultimately suppress neuronal activity and reduce intestinal motility.[3][5] This interaction has been confirmed through competitive binding assays, where loperamide effectively displaces radiolabeled opioid antagonists like naloxone.[6] The inhibitory effects of loperamide on intestinal contractions and colonic motor complexes (CMCs) can be reversed by the administration of opioid antagonists such as naloxone, further solidifying the central role of opioid receptor signaling.[1][6]

The activation of μ-opioid receptors by loperamide leads to a decrease in the activity of the myenteric plexus, which in turn reduces the tone of both the longitudinal and circular smooth muscles of the intestine, thereby inhibiting peristalsis.[1][2][3] While the μ-opioid receptor is the primary target, loperamide's effects are complex and may involve interactions with other receptor subtypes and ion channels.

Inhibition of Neurotransmitter Release

A critical consequence of μ-opioid receptor activation in the myenteric plexus is the inhibition of excitatory neurotransmitter release, most notably acetylcholine (ACh) and Substance P.[1][7]

2.1. Acetylcholine

Acetylcholine is the principal excitatory neurotransmitter released by myenteric motor neurons to induce muscle contractions.[1][7] Loperamide significantly suppresses the release of ACh from these neurons.[1][3][4][7] This inhibition of cholinergic neurotransmission is a key mechanism behind loperamide's ability to reduce propulsive peristalsis.[1][4] Studies on isolated guinea pig ileum and human colon have demonstrated loperamide's capacity to depress electrically stimulated ACh release.[7][8]

2.2. Substance P

Substance P, another important excitatory neurotransmitter in the gut, is also inhibited by loperamide.[1] It is known to be involved in mediating slow excitatory postsynaptic potentials (EPSPs) in myenteric neurons.[9] By suppressing the release of both ACh and Substance P, loperamide effectively dampens the excitatory signals to the intestinal smooth muscle, leading to decreased contractility.[1]

Effects on Neuronal Excitability and Ion Channels

Loperamide's influence extends to the fundamental electrical properties of myenteric neurons by modulating ion channel activity.

3.1. Calcium Channels

Loperamide has been shown to possess calcium channel blocking properties.[4][8][10] This action is, at least in part, independent of its opioid receptor activity.[8] By inhibiting calcium influx into presynaptic nerve terminals, loperamide further restricts the release of neurotransmitters.[10] The concentrations at which loperamide exerts these effects are relevant to the concentrations found in the gut following oral administration.[10] Specifically, loperamide can inhibit N-type calcium channels in myenteric neurons.[11]

3.2. Sodium Channels

At higher concentrations, loperamide can also inhibit voltage-gated sodium channels (Nav1.5), which could contribute to a reduction in neuronal excitability.[12][13] This effect, however, is more prominently associated with the cardiotoxicity seen in cases of loperamide abuse and may be less relevant at therapeutic gastrointestinal concentrations.[13]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the effects of loperamide.

Table 1: Receptor Binding and Inhibitory Concentrations

| Parameter | Species/Tissue | Value | Reference |

| Kp for ³H-naloxone binding | Guinea-pig brain | 7.20 x 10⁻⁹ M | [6] |

| Guinea-pig myenteric plexus | 1.33 x 10⁻⁷ M | [6] | |

| IC50 for inhibition of electrically induced contractions | Guinea-pig ileum | 6.9 x 10⁻⁹ M | [6] |

| IC50 for Nav1.5 inhibition | Cloned human cardiac sodium channel | 297 nM (holding potential -90 mV) | [13] |

| 239 nM (holding potential -70 mV) | [13] | ||

| IC50 for hERG inhibition | Cloned human hERG channel | 89 nM (room temperature) | [13] |

| 33 nM (physiological temperature) | [13] | ||

| Ki for [³H]nitrendipine binding inhibition | Guinea-pig cerebral cortex membranes | 0.5 to 10 µM | [10] |

Table 2: Effects on Colonic Motor Complexes (CMCs) in Mouse Colon

| Loperamide Concentration | Effect on CMC Frequency | Effect on CMC Velocity | Reference |

| 10 nM | No significant effect | No significant effect | [1] |

| 100 nM | Significantly reduced (0.69 ± 0.04 min⁻¹ to 0.36 ± 0.03 min⁻¹) | Significantly reduced by 46% | [1] |

| 1 µM | Strong inhibitory effect (CMCs abolished in mid and distal colon) | Not applicable | [1] |

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

5.1. Isolated Tissue Motility Studies (Organ Bath)

-

Objective: To assess the effect of loperamide on intestinal muscle contractility and motility patterns like CMCs.

-

Protocol:

-

Tissue Preparation: Male mice (7-14 weeks old) are humanely euthanized. The colon is dissected and placed in Krebs solution at room temperature.[1] The fecal content is gently flushed out.

-

Mounting: The prepared colon segment is mounted in an organ bath filled with Krebs solution, maintained at 37°C, and continuously bubbled with carbogen (95% O₂, 5% CO₂).

-

Equilibration: The tissue is allowed to equilibrate for a period of 30 minutes.[1]

-

Control Recording: A baseline recording of spontaneous motility (e.g., CMCs) is taken for 10 minutes using a video camera.[1]

-

Drug Application: Loperamide is added to the organ bath at desired concentrations (e.g., 10 nM, 100 nM, 1 µM). In some experiments, an antagonist like naloxone (1 µM) is co-administered or added subsequently to test for receptor-specific effects.[1]

-

Data Acquisition: Motility is recorded for 10 minutes following drug application.[1] Each tissue preparation serves as its own control.

-

Analysis: Video recordings are analyzed to determine parameters such as the frequency, velocity, and amplitude of CMCs.[1]

-

5.2. Radioligand Binding Assays

-

Objective: To determine the binding affinity of loperamide to opioid receptors.

-

Protocol:

-

Tissue Homogenization: Guinea-pig brain or myenteric plexus is homogenized in a suitable buffer.[6]

-

Incubation: The homogenate is incubated with a radiolabeled opioid ligand (e.g., ³H-naloxone) in the presence and absence of varying concentrations of loperamide.[6]

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Analysis: Competitive binding curves are generated to calculate the inhibitory constant (Ki) or the concentration of loperamide that inhibits 50% of the specific binding of the radioligand (IC50).[6]

-

5.3. Acetylcholine Release Assay (Radiolabeling)

-

Objective: To measure the effect of loperamide on the release of acetylcholine from myenteric neurons.

-

Protocol:

-

Tissue Preparation: Human isolated taenia coli muscle strips are prepared.[8]

-

Radiolabeling: The tissue is incubated with a radiolabeled precursor of acetylcholine, such as [³H]-choline, which is taken up by cholinergic neurons and converted to [³H]-acetylcholine.

-

Stimulation: The tissue is placed in a superfusion chamber and stimulated electrically (electrical field stimulation) to evoke neurotransmitter release.[8]

-

Sample Collection: The superfusate is collected in fractions.

-

Drug Application: Loperamide is added to the superfusion medium at various concentrations.[8]

-

Quantification: The radioactivity in each fraction, corresponding to the amount of released [³H]-acetylcholine, is measured.

-

Analysis: The effect of loperamide on both basal and stimulated acetylcholine release is quantified.[8]

-

5.4. Whole-Cell Patch-Clamp Electrophysiology

-

Objective: To investigate the effects of loperamide on specific ion channels in myenteric neurons or expression systems.

-

Protocol:

-

Cell Preparation: Myenteric neurons are isolated and cultured, or a cell line (e.g., HEK293) is transfected to express the ion channel of interest (e.g., Nav1.5, hERG).[13]

-

Recording Setup: A glass micropipette filled with an appropriate intracellular solution is used to form a high-resistance seal with the cell membrane (giga-seal). The membrane patch under the pipette tip is then ruptured to achieve the whole-cell configuration.

-

Voltage Clamp: The cell membrane potential is clamped at a specific holding potential (e.g., -90 mV).[13] Voltage steps are applied to elicit ion currents.

-

Drug Application: Loperamide is applied to the cell via the extracellular solution at various concentrations.[13]

-

Data Acquisition: The resulting ion currents are recorded and amplified.

-

Analysis: The effect of loperamide on the current amplitude and kinetics is analyzed to determine parameters such as the IC50 for channel inhibition.[13]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in this guide.

Caption: Loperamide's primary signaling pathway in myenteric neurons.

Caption: Experimental workflow for isolated tissue motility studies.

Caption: Workflow for measuring acetylcholine release.

Conclusion

Loperamide's efficacy as an antidiarrheal agent is unequivocally linked to its profound inhibitory effects on the myenteric plexus. By acting primarily as a μ-opioid receptor agonist, loperamide orchestrates a reduction in the release of key excitatory neurotransmitters, namely acetylcholine and Substance P. This is further compounded by its direct inhibitory actions on calcium channels, which collectively lead to a state of reduced neuronal excitability and suppressed peristalsis. The quantitative data and experimental protocols provided herein offer a robust framework for researchers and drug development professionals to further explore the nuances of loperamide's mechanism of action and to guide the development of novel therapeutics targeting the enteric nervous system. The visual representations of signaling pathways and experimental workflows aim to provide a clear and concise understanding of these complex processes.

References

- 1. Novel insights into mechanisms of inhibition of colonic motility by loperamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Novel insights into mechanisms of inhibition of colonic motility by loperamide [frontiersin.org]

- 3. What is the mechanism of Loperamide Hydrochloride? [synapse.patsnap.com]

- 4. droracle.ai [droracle.ai]

- 5. Loperamide cardiotoxicity: "A Brief Review" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Loperamide binding to opiate receptor sites of brain and myenteric plexus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Opioid and non-opioid actions of loperamide on cholinergic nerve function in human isolated colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evidence that substance P is a neurotransmitter in the myenteric plexus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Loperamide: blockade of calcium channels as a mechanism for antidiarrheal effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of calcium currents in cultured myenteric neurons by neuropeptide Y: evidence for direct receptor/channel coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Proarrhythmic mechanisms of the common anti-diarrheal medication loperamide: revelations from the opioid abuse epidemic - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Initial In Vitro Anti-Cancer Properties of Loperamide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document details the foundational in vitro studies investigating the anti-cancer properties of the anti-diarrheal drug, Loperamide. It encompasses quantitative data on its cytotoxic effects, detailed experimental protocols for key assays, and visualizations of the implicated biological pathways and experimental workflows.

Introduction

Loperamide, a peripherally acting µ-opioid receptor agonist, is widely utilized for the management of diarrhea, including chemotherapy-induced side effects.[1][2] Beyond its established gastrointestinal applications, emerging in vitro evidence has illuminated its potential as an anti-neoplastic agent.[3][4] Studies have demonstrated that Loperamide can induce dose- and time-dependent cytotoxic and apoptotic effects across a diverse range of human and canine cancer cell lines, including those of the breast, bone, lung, liver, and oral squamous carcinoma.[1][5] This guide provides a technical overview of these initial findings, focusing on the quantitative data, experimental methodologies, and proposed mechanisms of action.

Quantitative Analysis of Loperamide's Cytotoxicity

The anti-proliferative effects of Loperamide have been quantified in numerous cancer cell lines, primarily through the determination of the half-maximal inhibitory concentration (IC50). These values, summarized below, indicate a broad range of sensitivities to the drug.

Table 1: IC50 Values of Loperamide in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| U2OS | Osteosarcoma | 11.8 ± 2.8 | [3][4] |

| MCF7 | Breast Cancer | 23.6 ± 2.5 | [3][4] |

| HepG2 | Liver Cancer | 23.7 ± 1.3 | [3][4] |

| SMMC7721 | Liver Cancer | 24.2 ± 2.1 | [3][4] |

| SPC-A1 | Lung Cancer | 25.9 ± 3.1 | [3][4] |

| SKOV3-DDP | Ovarian Cancer | 27.1 ± 2.5 | [3][4] |

| ACHN | Renal Cancer | 28.5 ± 3.4 | [3][4] |

| SGC7901 | Gastric Cancer | 35.4 ± 3.5 | [3][4] |

| H460 | Lung Cancer | 41.4 ± 2.1 | [3][4] |

| OECM-1 | Oral Squamous Carcinoma | 80.82 (24h), 37.69 (48h), 34.29 (72h) | [5][6] |

Table 2: IC50 Values of Loperamide in Canine Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| D-17 | Osteosarcoma | 11.2 | [1] |

| CML-1 | Melanoma | 14.1 | [1] |

| CTAC | Thyroid Carcinoma | 26.5 | [1] |

| CMT-12 | Mammary Carcinoma | 33.7 | [1] |

Loperamide-Induced Effects on Cancer Cells

In vitro studies have primarily investigated three key anti-cancer effects of Loperamide: inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.

Inhibition of Cellular Proliferation

Loperamide demonstrates a dose-dependent inhibition of cell proliferation in all tested cancer cell lines.[1][3] For instance, in canine cancer cell lines, significant reductions in cell viability were observed at concentrations ≥10 µM for D-17 and CML-1 cells, and at ≥32 µM for CTAC and CMT-12 cells after 72 hours of incubation.[1][7]

Induction of Apoptosis

Loperamide is a potent inducer of apoptosis in cancer cells.[3][4] This programmed cell death is observed to be both dose- and time-dependent.[1] Key findings related to apoptosis induction include:

-

Early Onset: Apoptotic cells can be detected as early as 6 hours post-treatment.[3][4]

-

Caspase-3 Activation: The mechanism of apoptosis involves the activation of caspase-3, a critical executioner caspase in the apoptotic pathway.[3][4][5]

-

ROS/JNK Pathway: In some cell lines, such as bladder cancer, Loperamide-induced apoptosis is mediated through the generation of reactive oxygen species (ROS) and activation of the JNK signaling pathway.[8][9]

Cell Cycle Arrest

Loperamide has been shown to disrupt the normal progression of the cell cycle. The specific phase of arrest appears to be cell-line dependent.

-

G2/M Phase Arrest: In several human cancer cell lines, Loperamide treatment leads to an arrest in the G2/M phase of the cell cycle.[1][3][4]

-

G0/G1 Phase Arrest: In contrast, studies on canine cancer cell lines have reported an accumulation of cells in the G0/G1 phase following Loperamide exposure.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the proposed signaling pathways and typical experimental workflows.

Caption: Proposed signaling pathway for Loperamide-induced apoptosis.

Caption: General experimental workflow for in vitro analysis.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the initial in vitro studies of Loperamide.

Cell Viability Assay (MTT Protocol)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[10]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at an optimized density (e.g., 2,000-5,000 cells/well) in 100 µL of complete culture medium and incubated for 18-24 hours to allow for adherence.[10]

-

Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of Loperamide. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for specified time periods (e.g., 24, 48, 72 hours).[3][10]

-

MTT Addition: Following incubation, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 1-4 hours at 37°C.[10]

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the purple formazan crystals.[10]

-

Absorbance Reading: The plate is placed on a shaker for approximately 15 minutes to ensure complete dissolution. The absorbance is then measured using a microplate reader at a wavelength of 570-590 nm. Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12]

-

Cell Preparation: Cells are cultured and treated with Loperamide as described for the viability assay.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.[12]

-

Resuspension: The cell pellet is resuspended in 1X Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: 100 µL of the cell suspension is transferred to a flow cytometry tube. 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution are added.

-

Incubation: The cells are gently vortexed and incubated for 15-20 minutes at room temperature in the dark.[13]

-

Analysis: After incubation, 400 µL of 1X binding buffer is added to each tube. The samples are then analyzed by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.[14]

-

Cell Harvesting: Following treatment with Loperamide, cells are harvested, washed with PBS, and counted.

-

Fixation: The cells are fixed, typically with ice-cold 70% ethanol, to permeabilize the cell membrane. This step is crucial for allowing the dye to enter and stain the DNA.[14]

-

Staining: The fixed cells are washed to remove the ethanol and then resuspended in a staining solution containing propidium iodide and RNase A (to prevent staining of double-stranded RNA).[15]

-

Incubation: The cells are incubated in the staining solution for at least 30 minutes at room temperature, protected from light.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14][15]

Conclusion and Future Directions

The initial in vitro evidence strongly suggests that Loperamide possesses anti-cancer properties against a variety of tumor types. Its ability to inhibit proliferation, induce caspase-dependent apoptosis, and cause cell cycle arrest positions it as a candidate for drug repurposing in oncology. The mechanisms, while not fully elucidated, appear to involve the activation of stress-related signaling pathways like ROS/JNK.[8] Further research is warranted to explore these mechanisms in greater detail, validate these findings in in vivo models, and investigate potential synergistic effects when combined with standard chemotherapeutic agents.[1][16]

References

- 1. Cytotoxic Effects of Loperamide Hydrochloride on Canine Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Loperamide, an antidiarrhea drug, has antitumor activity by inducing cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. explorationpub.com [explorationpub.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Loperamide induces protective autophagy and apoptosis through the ROS/JNK signaling pathway in bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytotoxic effects of opiate agonist loperamide hydrochloride on human oral cancer cells—an invitro study [explorationpub.com]

- 10. researchtweet.com [researchtweet.com]

- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bosterbio.com [bosterbio.com]

- 14. cancer.wisc.edu [cancer.wisc.edu]

- 15. agilent.com [agilent.com]

- 16. Loperamide, an FDA-Approved Antidiarrhea Drug, Effectively Reverses the Resistance of Multidrug Resistant MCF-7/MDR1 Human Breast Cancer Cells to Doxorubicin-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

The Trojan Horse Strategy: Facilitating Loperamide's Entry Across the Blood-Brain Barrier via P-glycoprotein Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Loperamide, a potent µ-opioid receptor agonist, is a widely used antidiarrheal agent that is peripherally restricted under normal physiological conditions. Its limited access to the central nervous system (CNS) is primarily due to the action of the P-glycoprotein (P-gp) efflux transporter at the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the mechanisms underlying loperamide's interaction with P-gp and the transformative effect of P-gp inhibitors on its ability to cross the BBB. We will delve into the quantitative data from key studies, provide detailed experimental protocols for investigating this phenomenon, and present visual workflows and pathways to elucidate these complex interactions. This guide is intended for researchers, scientists, and drug development professionals interested in the modulation of drug transport at the BBB for therapeutic or research purposes.

Introduction: The Blood-Brain Barrier and the Gatekeeper P-glycoprotein

The blood-brain barrier (BBB) is a highly selective, semipermeable barrier that separates the circulating blood from the brain's extracellular fluid.[1] It is formed by brain capillary endothelial cells, which are connected by tight junctions and have a low rate of transcytosis. A critical component of the BBB's protective function is the presence of ATP-binding cassette (ABC) transporters, which actively efflux a wide range of xenobiotics from the brain back into the bloodstream.[1]

Among these transporters, P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1, is a key player in limiting the CNS penetration of many drugs.[2][3] P-gp is a 170 kDa transmembrane protein that utilizes the energy from ATP hydrolysis to transport its substrates across the cell membrane.[2] Its expression at the luminal side of the brain capillary endothelial cells makes it an efficient gatekeeper, preventing the accumulation of potentially harmful substances in the brain.[4]

Loperamide serves as a classic example of a P-gp substrate. Despite its potent opioid activity, its clinical use is largely devoid of central opioid effects like analgesia or respiratory depression because P-gp effectively removes it from the brain.[1][5][6] However, when P-gp is inhibited, loperamide can cross the BBB and exert its effects on the central nervous system.[7][8] This phenomenon has been exploited in research to probe P-gp function and to understand the potential for drug-drug interactions at the BBB.

Quantitative Analysis of Loperamide's BBB Penetration with P-gp Inhibitors

Numerous studies have quantified the impact of P-gp inhibitors on loperamide's ability to cross the BBB. The co-administration of loperamide with various P-gp inhibitors leads to a significant increase in its plasma and, more importantly, brain concentrations, resulting in observable CNS effects. The following tables summarize key quantitative data from in vivo and clinical studies.

Table 1: In Vivo Studies in Animal Models

| P-gp Inhibitor | Animal Model | Loperamide Dose | Inhibitor Dose | Fold Increase in Brain Loperamide Concentration | Observed CNS Effects | Reference(s) |

| Tariquidar | Rat | 0.5 mg/kg (i.v.) | 1.0 mg/kg (i.v.) | 2.3 | Opioid-induced clinical signs | [2] |

| Elacridar | Rat | 0.5 mg/kg (i.v.) | 1.0 mg/kg (i.v.) | 3.5 | Opioid-induced clinical signs | [2] |

| Tariquidar + Elacridar | Rat | 0.5 mg/kg (i.v.) | 0.5 mg/kg each (i.v.) | 5.8 | Pronounced opioid-induced clinical signs | [2] |

| Quinidine | P-gp-deficient mice vs. wild-type | Not specified | Not specified | Increased brain accumulation in deficient mice | Central opioid-like effects | [7] |

Table 2: Clinical Studies in Humans

| P-gp Inhibitor | Loperamide Dose | Inhibitor Dose | Fold Increase in Loperamide Plasma AUC | Observed CNS Effects | Reference(s) |

| Quinidine | 16 mg | 600 mg | 2.5 | Respiratory depression | [3][7][9] |

| Ritonavir | 16 mg | 600 mg | 2.76 | No significant central opioid effects | [6] |

| Verapamil | Not specified | Not specified | Increased blood levels | Potential for irregular heart rhythm and cardiac arrest | [7][10] |

| Tariquidar | 32 mg (oral) | 150 mg (i.v. infusion) | No significant change | No significant potentiation of central opioid effects | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of loperamide and P-gp inhibitors.

In Vitro Bidirectional Transport Assay

This assay is used to determine if a compound is a substrate and/or inhibitor of P-gp using a polarized cell monolayer that expresses the transporter, such as MDCK-MDR1 cells.[10][12][13]

Objective: To measure the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) transport of loperamide across a cell monolayer expressing P-gp, and to assess the effect of a potential P-gp inhibitor.

Materials:

-

MDCK-MDR1 cells (Madin-Darby Canine Kidney cells transfected with the human MDR1 gene)

-

Transwell inserts (e.g., 24-well format with 0.4 µm pore size)

-

Cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

-

Transport buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)

-

Loperamide solution (e.g., 10 µM in transport buffer)

-

Test P-gp inhibitor solution

-

Lucifer yellow solution (for monolayer integrity assessment)

-

LC-MS/MS system for quantification of loperamide

Protocol:

-

Cell Seeding: Seed MDCK-MDR1 cells onto the Transwell inserts at a density of approximately 6 x 10^5 cells/cm² and culture until a confluent monolayer is formed (typically 3-5 days).

-

Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the formation of tight junctions. A TEER value above 200 Ω·cm² is generally considered acceptable.[10]

-

Assay Initiation:

-

Wash the cell monolayers with pre-warmed transport buffer.

-

A-B Transport: Add the loperamide solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.

-

B-A Transport: Add the loperamide solution to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.

-

Inhibition Study: Add the test P-gp inhibitor to both the apical and basolateral chambers along with the loperamide solution.

-

-

Incubation: Incubate the plates at 37°C with 5% CO2 for a defined period (e.g., 90 minutes).[14]

-

Sampling: At the end of the incubation, collect samples from both the donor and receiver chambers.

-

Monolayer Integrity Post-Assay: Add Lucifer yellow solution to the apical chamber and incubate for 1 hour. Measure the amount of Lucifer yellow that has permeated to the basolateral chamber. A permeability of <1% indicates that the monolayer integrity was maintained.[14]

-

Quantification: Analyze the concentration of loperamide in the collected samples using a validated LC-MS/MS method.

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) in cm/s using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the transport rate, A is the surface area of the monolayer, and C0 is the initial concentration in the donor chamber.

-

Calculate the efflux ratio (ER): ER = Papp (B-A) / Papp (A-B)

-

An efflux ratio greater than 2 is indicative of active efflux by P-gp. A significant reduction in the efflux ratio in the presence of an inhibitor confirms that the test compound is a P-gp inhibitor.[10]

-

In Vivo Brain Penetration Study in Rodents

This protocol evaluates the effect of a P-gp inhibitor on the brain accumulation of loperamide in an animal model.

Objective: To quantify the concentration of loperamide in the brain and plasma of rodents following co-administration with a P-gp inhibitor.

Materials:

-

Male Sprague-Dawley rats (250-300g) or C57BL/6 mice

-

Loperamide solution for injection (e.g., 0.5 mg/kg in a suitable vehicle)

-

P-gp inhibitor solution for administration

-

Anesthesia (e.g., isoflurane)

-

Surgical tools for dissection

-

Homogenizer for brain tissue

-

LC-MS/MS system for quantification of loperamide

Protocol:

-

Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the experiment.

-

Drug Administration:

-

Treatment Group: Administer the P-gp inhibitor at a predetermined dose and route (e.g., intravenous, oral gavage). The timing of inhibitor administration relative to loperamide will depend on the pharmacokinetic properties of the inhibitor.

-

Control Group: Administer the vehicle used for the inhibitor.

-

Administer the loperamide solution, typically via intravenous injection.

-

-

Sample Collection: At a specified time point after loperamide administration (e.g., 1 hour), anesthetize the animals.[2]

-

Collect blood via cardiac puncture into heparinized tubes.

-

Perform transcardial perfusion with ice-cold saline to remove blood from the brain.

-

Harvest the brain.

-

-

Sample Processing:

-

Quantification:

-

Prepare calibration standards by spiking known concentrations of loperamide into blank plasma and brain homogenate.

-

Analyze the plasma and brain homogenate samples for loperamide concentration using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the brain-to-plasma concentration ratio (Kp): Kp = Cbrain / Cplasma

-

Compare the Kp values between the control and treatment groups to determine the effect of the P-gp inhibitor on loperamide's brain penetration.

-

In Vivo Brain Microdialysis

This technique allows for the continuous sampling of unbound loperamide concentrations in the brain extracellular fluid (ECF) of a freely moving animal.[16][17]

Objective: To measure the unbound concentration of loperamide in the brain ECF over time following administration with and without a P-gp inhibitor.

Materials:

-

Rat or mouse model

-

Stereotaxic apparatus for surgery

-

Microdialysis probe

-

Microinfusion pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF) for perfusion

-

Loperamide and P-gp inhibitor solutions

-

LC-MS/MS system

Protocol:

-

Probe Implantation:

-

Anesthetize the animal and place it in the stereotaxic frame.

-

Surgically implant a microdialysis guide cannula into the target brain region (e.g., striatum).

-

Allow the animal to recover from surgery for at least 24 hours.

-

-

Microdialysis Experiment:

-

Insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).[16]

-

Allow for a stabilization period (e.g., 1-2 hours) to achieve equilibrium.

-

Administer loperamide and the P-gp inhibitor.

-

Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) using a fraction collector.

-

-

Quantification: Analyze the concentration of loperamide in the dialysate samples using a highly sensitive LC-MS/MS method.

-

Data Analysis:

-

Correct the dialysate concentrations for in vivo probe recovery, which can be determined by methods such as retrodialysis or the no-net-flux method.

-

Plot the unbound brain concentration of loperamide versus time to determine pharmacokinetic parameters such as the area under the curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax).

-

Compare the pharmacokinetic profiles between animals treated with and without the P-gp inhibitor.

-

Positron Emission Tomography (PET) Imaging

PET is a non-invasive imaging technique that can be used to quantify the brain uptake of a radiolabeled drug like loperamide.[9][18]

Objective: To visualize and quantify the brain penetration of [11C]-loperamide in the presence and absence of a P-gp inhibitor.

Materials:

-

Human subjects or animal models

-

PET scanner

-

[11C]-loperamide (radiolabeled loperamide)

-

P-gp inhibitor

-

Arterial line for blood sampling (for full kinetic modeling)

Protocol:

-

Radiotracer Synthesis: Synthesize [11C]-loperamide from a suitable precursor using a cyclotron and automated radiochemistry module.[1][9]

-

Subject Preparation: Position the subject in the PET scanner. For quantitative studies, an arterial line may be placed for blood sampling to measure the arterial input function.

-

Baseline Scan:

-

Administer a bolus injection of [11C]-loperamide.

-

Acquire dynamic PET data for a specified duration (e.g., 90 minutes).[18]

-

Collect arterial blood samples throughout the scan to measure the concentration of unchanged [11C]-loperamide in plasma.

-

-

P-gp Inhibition Scan:

-

On a separate occasion, administer the P-gp inhibitor prior to the PET scan.

-

Repeat the [11C]-loperamide injection and PET data acquisition as in the baseline scan.

-

-

Image Analysis:

-

Reconstruct the PET images.

-

Draw regions of interest (ROIs) on the brain images to obtain time-activity curves (TACs).

-

Analyze the TACs using pharmacokinetic modeling (e.g., a one-tissue compartment model) to estimate the rate of radiotracer entry into the brain (K1).[18]

-

-

Data Analysis: Compare the K1 values between the baseline and P-gp inhibition scans to quantify the effect of the inhibitor on loperamide's BBB transport.

Visualizing the Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate the key concepts and experimental processes described in this guide.

P-glycoprotein Efflux and Inhibition at the Blood-Brain Barrier

Caption: Mechanism of P-gp mediated efflux of loperamide at the BBB and its inhibition.

Experimental Workflow for In Vitro Bidirectional Transport Assay

Caption: Workflow for an in vitro bidirectional transport assay.

Experimental Workflow for In Vivo Brain Penetration Study

Caption: Workflow for an in vivo brain penetration study.

Conclusion

The interaction between loperamide and P-glycoprotein at the blood-brain barrier is a well-established and highly informative model in pharmacology and drug development. The data unequivocally demonstrate that P-gp is a primary determinant of loperamide's peripheral restriction. The inhibition of P-gp can dramatically alter the pharmacokinetic and pharmacodynamic profile of loperamide, leading to significant CNS effects.

The experimental protocols outlined in this guide provide robust and reproducible methods for assessing the P-gp liability of new chemical entities and for studying the fundamental mechanisms of drug transport at the BBB. The ability to modulate the activity of P-gp holds significant therapeutic potential, both for enhancing the delivery of drugs to the CNS and for mitigating unwanted central side effects of peripherally acting drugs. A thorough understanding of these interactions is therefore crucial for the rational design and development of safer and more effective medicines.

References

- 1. Synthesis of Diverse 11C-Labelled PET Radiotracers via Direct Incorporation of [11C]CO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NIBSC - Brain Tissue Preparation [nibsc.org]

- 3. neuroscienceassociates.com [neuroscienceassociates.com]

- 4. sysy.com [sysy.com]

- 5. Whole Rat Fixation Via Transcardial Perfusion [protocols.io]

- 6. Practical Aspects of in Vivo Detection of Neuropeptides by Microdialysis Coupled Off-Line to Capillary LC with Multi-stage MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Radiosynthesis of [11C]LY2795050 for Preclinical and Clinical PET Imaging Using Cu(II)-Mediated Cyanation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. um.edu.mt [um.edu.mt]

- 9. Synthesis and evaluation of [N-methyl-11C]N-desmethyl-loperamide as a new and improved PET radiotracer for imaging P-gp function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]

- 11. devtoolsdaily.com [devtoolsdaily.com]

- 12. enamine.net [enamine.net]

- 13. sygnaturediscovery.com [sygnaturediscovery.com]

- 14. Application of a high‐resolution in vitro human MDR1‐MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cureffi.org [cureffi.org]

- 16. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

Exploratory Studies of Loperamide in Neuroscience Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loperamide, a peripherally acting μ-opioid receptor agonist, has long been utilized as a first-line treatment for diarrhea.[1] Its limited penetration of the blood-brain barrier (BBB) at therapeutic doses, primarily due to efflux by P-glycoprotein (P-gp), has historically categorized it as a peripherally restricted drug with a favorable safety profile.[2][3] However, recent exploratory studies in neuroscience have unveiled a more complex pharmacological profile, particularly at supratherapeutic doses or when co-administered with P-gp inhibitors. These investigations have repurposed loperamide as a valuable tool for studying opioid receptor function, P-gp transport mechanisms at the BBB, and the neurobiological underpinnings of off-target effects, including cardiotoxicity and central nervous system (CNS) depression.[1][4] This technical guide provides a comprehensive overview of the core methodologies, quantitative data, and signaling pathways involved in the exploratory neuroscience research of loperamide.

Data Presentation

Table 1: Opioid Receptor Binding Affinity of Loperamide

This table summarizes the equilibrium dissociation constants (Ki) of loperamide for human opioid receptors, indicating its high affinity and selectivity for the μ-opioid receptor.

| Compound | μ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Reference(s) |

| Loperamide | 2 - 3 | 48 | 1156 | [5][6][7] |

Table 2: Functional Activity of Loperamide at the μ-Opioid Receptor

This table presents the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values for loperamide's functional activity at the human μ-opioid receptor, demonstrating its agonistic properties.

| Assay | Cell Line | Parameter | Value (nM) | Reference(s) |

| [³⁵S]GTPγS Binding | CHO cells | EC₅₀ | 56 | [5] |

| Forskolin-stimulated cAMP Accumulation | CHO cells | IC₅₀ | 25 | [5] |

Table 3: Loperamide's Effects on Cardiac Ion Channels

This table details the IC50 values for loperamide's inhibition of various cardiac ion channels, which is crucial for understanding its cardiotoxic potential at high concentrations.

| Ion Channel | Current | Cell Line | IC₅₀ (µM) | Reference(s) |

| hERG (Kv11.1) | IKr | HEK293 | 0.390 | [8][9] |

| Nav1.5 | INa | HEK293 | 0.526 | [8][9] |

| Cav1.2 | ICa | HEK293 | 4.091 | [8][9] |

Experimental Protocols

Opioid Receptor Binding Assay

Objective: To determine the binding affinity of loperamide for μ, δ, and κ opioid receptors.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human μ, δ, or κ opioid receptor cDNA are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum and G418 for selection).[7][10]

-

Cells are harvested, and crude membrane preparations are prepared by homogenization in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation. The resulting pellet is resuspended in the assay buffer.

-

-

Radioligand Binding Assay:

-

Membrane homogenates are incubated with a specific radioligand (e.g., [³H]DAMGO for μ-receptors, [³H]DPDPE for δ-receptors, or [³H]U69,593 for κ-receptors) and varying concentrations of loperamide.[11]

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., naloxone).[11]

-

Incubation is carried out at room temperature for a defined period (e.g., 120 minutes).[11]

-

The reaction is terminated by rapid filtration through glass fiber filters, and the radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis:

-

The inhibition constant (Ki) is calculated from the IC50 values using the Cheng-Prusoff equation.

-

In Vitro P-glycoprotein (P-gp) Inhibition Assay

Objective: To assess the potential of a test compound to inhibit P-gp mediated efflux of loperamide.

Methodology:

-

Cell Culture:

-

Bidirectional Transport Assay:

-

The cell monolayers are washed with pre-warmed Hank's Balanced Salt Solution (HBSS).[5]

-

For Apical to Basolateral (A→B) transport, HBSS containing loperamide (e.g., 5 µM) and the test inhibitor is added to the apical chamber, and fresh HBSS is added to the basolateral chamber.[5]

-

For Basolateral to Apical (B→A) transport, the donor solution is added to the basolateral chamber and the receiver solution to the apical chamber.[5]

-

A positive control inhibitor (e.g., verapamil) and a negative control (loperamide only) are included.[5]

-

The plates are incubated at 37°C with gentle shaking for 60-120 minutes.[5]

-

-

Sample Analysis and Data Calculation:

-

Samples are collected from both chambers, and the concentration of loperamide is determined using LC-MS/MS.[5]

-

The apparent permeability coefficient (Papp) is calculated.

-

The efflux ratio (ER) is calculated as the ratio of Papp (B→A) to Papp (A→B). A significant decrease in the efflux ratio in the presence of the test compound indicates P-gp inhibition.

-

Loperamide-Induced Constipation Model in Mice

Objective: To induce a consistent and measurable state of constipation in mice for the evaluation of potential therapeutic agents.

Methodology:

-

Animals:

-

Male ICR or C57BL/6 mice are commonly used.[1]

-

-

Induction of Constipation:

-

Assessment of Constipation:

-

Fecal Parameters: Mice are housed in individual metabolic cages to collect fecal pellets over a defined period (e.g., 6-24 hours). The total number and wet weight of the pellets are measured.[1]

-

Gastrointestinal Transit Time: Mice are fasted and then administered a charcoal meal or carmine red solution orally. The time until the first appearance of the marker in the feces or the distance traveled by the marker in the small intestine at a specific time point is measured.[1]

-

Hot Plate Test for Analgesia

Objective: To assess the central analgesic effects of loperamide.

Methodology:

-

Apparatus:

-

Procedure:

-

A mouse is placed on the hot plate, and the latency to a nociceptive response (e.g., licking a paw or jumping) is recorded.[13]

-

A cut-off time (e.g., 15-30 seconds) is established to prevent tissue damage.[14]

-

A baseline latency is determined before drug administration.

-

Loperamide or a control vehicle is administered (e.g., subcutaneously), and the latency is measured at predetermined time points after administration.[15]

-

-

Data Analysis:

-

An increase in the latency to respond compared to the baseline and vehicle-treated group indicates an analgesic effect.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Peripheral μ-opioid receptor signaling cascade initiated by loperamide.

Caption: Loperamide's interaction with P-gp at the blood-brain barrier.

Caption: Workflow for assessing P-glycoprotein inhibition using loperamide.

Conclusion

The exploratory use of loperamide in neuroscience research has provided invaluable insights into opioid pharmacology, BBB transport mechanisms, and the intricate interplay between peripheral and central drug effects. The detailed experimental protocols and quantitative data presented in this guide serve as a foundational resource for researchers aiming to utilize loperamide as a tool in their investigations. The provided visualizations of key signaling pathways and experimental workflows offer a clear conceptual framework for understanding the mechanisms of action and experimental designs. As research continues to evolve, a thorough understanding of these core principles will be essential for the safe and effective application of loperamide in neuroscience and the development of novel therapeutics with optimized CNS penetration and off-target effect profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. The Potential Mechanisms behind Loperamide-Induced Cardiac Arrhythmias Associated with Human Abuse and Extreme Overdose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. weizmann.ac.il [weizmann.ac.il]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Novel insights into mechanisms of inhibition of colonic motility by loperamide [frontiersin.org]

- 10. revvity.com [revvity.com]

- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 12. Characterization the response of Korl:ICR mice to loperamide induced constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hot plate test - Wikipedia [en.wikipedia.org]

- 14. jcdr.net [jcdr.net]

- 15. Loperamide binding to opiate receptor sites of brain and myenteric plexus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Core of Loperamide's Development as an Antidiarrheal Agent

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the history, mechanism of action, and pivotal studies in the development of loperamide.

Introduction: A Paradigm Shift in Diarrhea Treatment

Loperamide is a synthetic, peripherally acting opioid agonist that has been a frontline treatment for diarrhea for several decades. Its development by Dr. Paul Janssen at Janssen Pharmaceutica in 1969 was a landmark achievement in medicinal chemistry, successfully dissociating the potent antidiarrheal effects of opioids from their central nervous system (CNS) side effects.[1][2][3] This was accomplished through strategic molecular modifications that severely limit its ability to cross the blood-brain barrier.[2] This guide delves into the technical history of loperamide's development, from its synthesis and preclinical evaluation to the clinical trials that established its efficacy and safety.

Genesis and Discovery

Loperamide hydrochloride was first synthesized in 1969 at Janssen Pharmaceutica in Beerse, Belgium.[1][2] The research, led by Paul Janssen, followed the earlier development of the opioid antidiarrheal diphenoxylate and the potent analgesic fentanyl.[1][3][4] The primary goal was to create an opioid derivative with high affinity for gut opioid receptors but with minimal CNS penetration to avoid side effects like euphoria, sedation, and respiratory depression.[2]

The initial research code for loperamide was R-18553.[1][2] The first clinical reports on its efficacy were published in 1973, and it was approved for medical use in the United States in 1976.[1][2][3] Initially classified as a Schedule V controlled substance due to its opioid nature, it was decontrolled in 1982 and eventually became available over-the-counter in 1988, a testament to its favorable safety profile at therapeutic doses.[1][3][5]

Mechanism of Action: A Peripherally Restricted µ-Opioid Agonist

Loperamide exerts its antidiarrheal effect primarily by acting as a potent agonist at the μ-opioid receptors located in the myenteric plexus of the large intestine.[1][6] This interaction initiates a cascade of events that collectively reduce diarrheal symptoms:

-